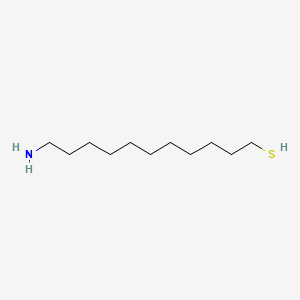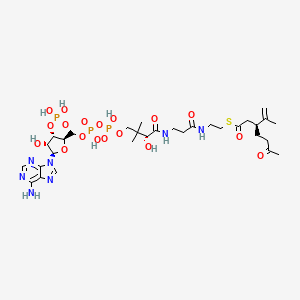
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-isopropenyl-6-oxoheptanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (3S)-3-isopropenyl-6-oxoheptanoic acid. It has a role as a mouse metabolite. It is an oxo-fatty acyl-CoA, a branched-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a heptanoyl-CoA and a (3S)-3-isopropenyl-6-oxoheptanoic acid.
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA, also known as (3s)-3-isopropenyl-6-oxoenanthoyl-coenzyme a, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA is considered to be a fatty ester lipid molecule (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA has been primarily detected in urine. Within the cell, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA is primarily located in the cytoplasm (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA can be biosynthesized from heptanoyl-CoA and (3S)-3-isopropenyl-6-oxoheptanoic acid.
Aplicaciones Científicas De Investigación
1. Production of 3-Hydroxypropionic Acid
The compound has been utilized in the production of 3-hydroxypropionic acid (3-HP), an important platform chemical with a wide range of industrial applications. Studies have explored the production of 3-HP in engineered microbes like Methylobacterium extorquens and Synechocystis sp. PCC 6803, focusing on optimizing the malonyl-CoA pathway and reassimilation processes (Yang et al., 2017); (Wang et al., 2016).
2. Role in Enzymatic Processes
The compound has been studied in relation to various enzymatic processes, such as the enoyl-CoA hydratase reaction and the acetyl-CoA acetyltransferase reaction. These studies provide insights into substrate stereochemistry and the behavior of related enzymes (Willadsen & Eggerer, 1975); (Willadsen & Eggerer, 1975).
3. Chemical Synthesis
Research has also been conducted on the synthesis and transformation of related compounds, demonstrating its potential in the development of various chemicals and pharmaceuticals. This includes studies on the cyclodehydrogenation of 3-isopropenyl-tropolones and the synthesis of artificial HMG-CoA reductase inhibitors (Imafuku et al., 1980); (Hiyama et al., 1995).
4. Biochemical Studies
The compound has been instrumental in biochemical studies, such as investigating the behavior of tritium-labelled precursors in enzymatic reactions and expanding ester biosynthesis in microorganisms. These studies contribute to our understanding of biochemical pathways and biotechnological applications (Fawcett et al., 1975); (Rodriguez et al., 2014).
Propiedades
Nombre del producto |
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA |
|---|---|
Fórmula molecular |
C31H50N7O18P3S |
Peso molecular |
933.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate |
InChI |
InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26-,30+/m0/s1 |
Clave InChI |
VMTHAXKUEKKCEY-PNPVFPMQSA-N |
SMILES isomérico |
CC(=C)[C@@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



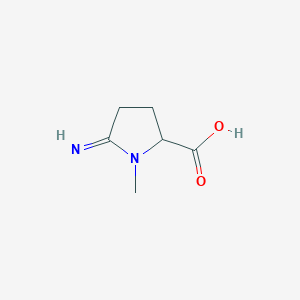
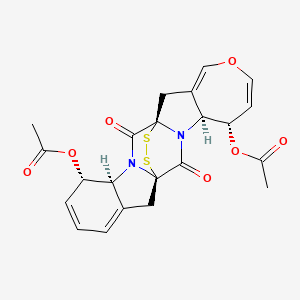
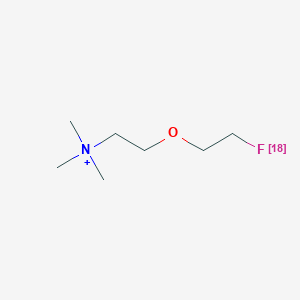
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
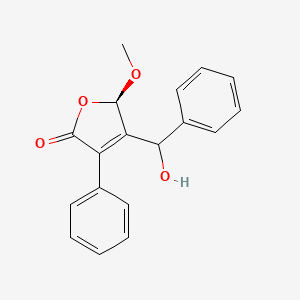
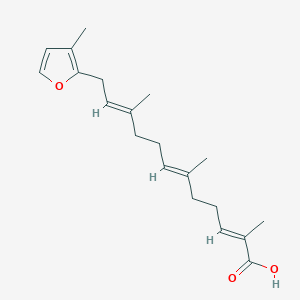
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)
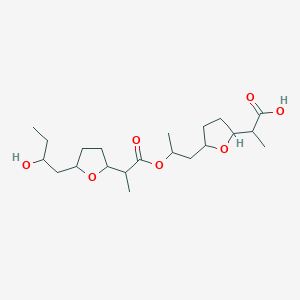
![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)

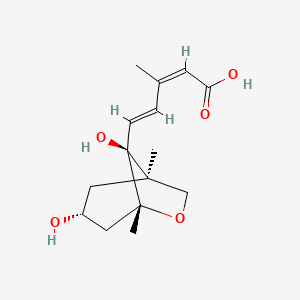
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)
